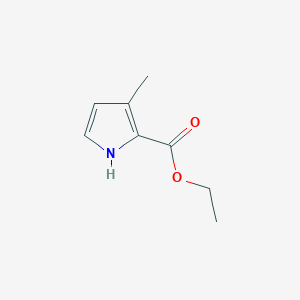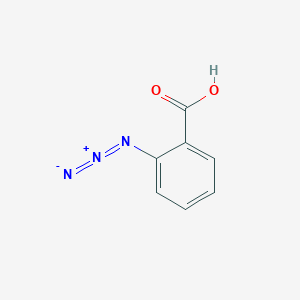
5-amino-1H-indazole-3-carboxylic Acid
Vue d'ensemble
Description
5-Amino-1H-indazole-3-carboxylic acid is a chemical compound with the CAS Number: 78155-77-8 . It has a molecular weight of 177.16 and its IUPAC name is 5-amino-3H-indazole-3-carboxylic acid .
Synthesis Analysis
The synthesis of indazole derivatives is drawing more attention in medicinal chemistry as kinase inhibitors . The direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives under the action of diazotization reagents has been reported .Molecular Structure Analysis
The molecular structure of 5-Amino-1H-indazole-3-carboxylic acid is represented by the linear formula C8H7N3O2 . The InChI code for this compound is 1S/C8H7N3O2/c9-4-1-2-6-5 (3-4)7 (8 (12)13)11-10-6/h1-3H,9H2, (H,10,11) (H,12,13) .Chemical Reactions Analysis
Indazole derivatives are currently drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .Physical And Chemical Properties Analysis
The physical form of 5-Amino-1H-indazole-3-carboxylic acid is not specified in the available resources .Applications De Recherche Scientifique
Herbicidal Activity
Indazole derivatives, including those related to 5-amino-1H-indazole-3-carboxylic Acid, have been studied for their potential as herbicides. These compounds can act as antagonists to the auxin receptor protein TIR1, which is essential for plant growth regulation . By inhibiting this receptor, these derivatives can effectively control weed growth, thereby increasing crop yield and contributing to food security.
Antiviral Agents
The indazole nucleus, which is part of the 5-amino-1H-indazole-3-carboxylic Acid structure, has been found to possess antiviral activities. Derivatives of indazole have been reported to show inhibitory activity against influenza A and other viruses, making them valuable in the development of new antiviral drugs .
Anticancer Properties
Indazole compounds have been identified as having significant potential in cancer treatment. For instance, certain indazole-1-carboxamide derivatives have demonstrated the ability to inhibit cell growth in various cancer cell lines, including colon and melanoma . This suggests that 5-amino-1H-indazole-3-carboxylic Acid could be a precursor or a model for designing new anticancer agents.
Synthesis of Energetic Salts
Indazole derivatives are also utilized in the synthesis of energetic salts. These compounds are designed to have a high nitrogen content, which is desirable for creating energetic materials with applications in propellants and explosives .
Development of Auxin Mimic Herbicides
The structural similarity of indazole derivatives to natural auxins allows them to mimic the plant hormone’s activity. This property is harnessed to develop new herbicides that can regulate plant growth and manage weed control in agriculture .
Pharmacological Research
Indazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antitubercular, antidiabetic, and antimalarial effects. This makes them a focus of pharmacological research for the development of new therapeutic agents .
Mécanisme D'action
Target of Action
Indazole derivatives have been found to inhibit bcl2 family members and the p53/mdm2 pathway . These targets play a crucial role in regulating cell apoptosis and cell cycle .
Mode of Action
Indazole derivatives have been shown to affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway . This suggests that 5-amino-1H-indazole-3-carboxylic Acid may interact with its targets to induce changes in cell apoptosis and cell cycle.
Biochemical Pathways
Indole and its derivatives, which include indazole, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indazole derivatives have been shown to exhibit promising inhibitory effects against human cancer cell lines . This suggests that 5-amino-1H-indazole-3-carboxylic Acid may have similar effects.
Action Environment
It is known that the gut microbiota is involved in the bioconversion of indoles from tryptophan , which suggests that changes in the gut microbiota could potentially influence the action of 5-amino-1H-indazole-3-carboxylic Acid.
Safety and Hazards
Orientations Futures
Indazole derivatives are currently drawing more attention in medicinal chemistry as kinase inhibitors . The functionalization of indazoles in position 3 led to the discovery of several marketed drugs such as axitinib (Inlyta®), pazopanib (Votrient®) or lificiguat, and more indazole-based drugs are currently under development .
Propriétés
IUPAC Name |
5-amino-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFCSVSXHXFOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429021 | |
| Record name | 5-amino-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1H-indazole-3-carboxylic Acid | |
CAS RN |
78155-77-8 | |
| Record name | 5-amino-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1276969.png)









